

Application Note: Stability Assessment of H-D-Val-D-Val-OH

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Compound of Interest

Compound Name: *H-D-Val-D-val-OH*

CAS No.: 62653-78-5

Cat. No.: B1368175

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Abstract & Scope

This application note details the methodological framework for assessing the physicochemical and enzymatic stability of the homodimeric D-peptide **H-D-Val-D-Val-OH** (MW: 216.28 g/mol). Unlike their L-enantiomeric counterparts, D-peptides are engineered for high resistance to proteolytic degradation.[1] However, they remain susceptible to chemical hydrolysis and potentially racemization under stress conditions.

This guide provides validated protocols for:

- **Enzymatic Stability:** Quantifying resistance against plasma proteases and simulated gastrointestinal fluids.
- **Forced Degradation:** Establishing degradation pathways under ICH Q1A stress conditions (Acid, Base, Oxidation, Thermal).
- **Stereochemical Integrity:** Detecting racemization (D → L conversion) using Marfey's Reagent derivatization.

Physicochemical Profile & Analytical Strategy

Before stability testing, the analytical method must be capable of retaining small, polar dipeptides and separating them from their degradation product (D-Valine).

Molecule Properties[2][3]

- Sequence: **H-D-Val-D-Val-OH**
- Formula:
- Exact Mass: 216.1474 Da
- pKa (Theoretical):
3.1 (COOH),
9.6 (
)
- Solubility: High in water/methanol; poor in non-polar organic solvents.

Analytical Method: IP-RP-UHPLC-MS/MS

Due to the high polarity of the Val-Val dipeptide, standard C18 retention is often insufficient without ion-pairing agents. We utilize Ion-Pairing Reverse Phase (IP-RP) chromatography coupled with Triple Quadrupole MS.

Instrument Parameters:

- System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
- Column: Waters XSelect CSH C18 (mm, 1.7 μ m) — Selected for alternate selectivity and stability at low pH.
- Mobile Phase A: Water + 0.1% Perfluoropentanoic acid (PFPA) (Volatile ion-pairing agent)
- Mobile Phase B: Acetonitrile + 0.1% PFPA

- Flow Rate: 0.4 mL/min
- Gradient: 0-1 min (2% B), 1-5 min (2% 30% B), 5-6 min (95% B).

MS/MS Transitions (ESI+): | Analyte | Precursor (

) | Product (


) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | **H-D-Val-D-Val-OH** | 217.2 | 72.1 | 25 | Quantifier (Val Immonium) | | | 217.2 | 118.1 | 15 | Qualifier (

ion) | | D-Valine | 118.1 | 72.1 | 20 | Degradant Monitor | |

-Val-Val | 225.2 | 76.1 | 25 | Internal Standard (ISTD) |

Workflow Visualization

The following diagram outlines the decision matrix for stability testing, ensuring all degradation pathways are covered.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: Comprehensive stability assessment workflow covering biological resistance, chemical degradation, and chiral integrity.

Protocol 1: Enzymatic Stability (Biological Resistance)

This protocol validates the core advantage of the D-isomer: resistance to endogenous proteases.

Materials

- Test Compound: **H-D-Val-D-Val-OH** (10 mM DMSO stock).
- Control Compound: H-L-Val-L-Val-OH (Positive control for degradation).
- Matrices: Pooled Human Plasma (heparinized), Simulated Gastric Fluid (SGF, pH 1.2 + Pepsin), Simulated Intestinal Fluid (SIF, pH 6.8 + Pancreatin).

Procedure

- Preparation: Thaw plasma at 37°C. Adjust SGF/SIF to target pH.
- Spiking: Dilute test compound to 10 µM final concentration in the matrix (0.1% DMSO final).
- Incubation: Incubate mixtures in a shaking water bath at 37°C.
- Sampling: Remove 50 µL aliquots at

min and

hours.
- Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (-Val-Val).
- Processing: Vortex for 30s, centrifuge at 10,000 x g for 10 min (4°C).
- Analysis: Inject 5 µL of supernatant into LC-MS/MS.

Data Calculation

Calculate the % remaining relative to

. Plot

vs. time.

Acceptance Criteria: D-Val-D-Val should exhibit

stability at 24h in Plasma, whereas L-Val-L-Val should show rapid degradation (min).

Protocol 2: Forced Degradation (Chemical Stability)

Designed to identify intrinsic stability issues during manufacturing or storage.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: D-peptides are often more stable to enzymatic hydrolysis but possess identical chemical stability to L-peptides regarding acid/base hydrolysis. Expect cleavage of the peptide bond yielding free D-Valine.

Protocol 3: Stereochemical Integrity (Racemization Check)

A critical, often overlooked step. Extreme pH or heat can cause partial racemization (e.g., D-Val-D-Val

D-Val-L-Val). Standard C18 cannot separate these diastereomers easily. We use Marfey's Reagent (FDAA) to create diastereomeric derivatives separable on standard columns.

Procedure

- Derivatization: Mix 50 μ L sample (hydrolysate or peptide solution) with 100 μ L 1% FDAA (in acetone) and 20 μ L 1M
- Reaction: Heat at 40°C for 1 hour.
- Quench: Add 20 μ L 1M HCl to stop reaction.
- Analysis: Analyze via LC-UV (340 nm) or MS.
 - Principle: FDAA reacts with the N-terminus.[2] The resulting FDAA-D-Val-D-Val and FDAA-D-Val-L-Val will have significantly different retention times due to the interaction of the chiral FDAA moiety with the peptide side chains.

References

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